![molecular formula C20H21N3O3S B2822902 ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate CAS No. 1203028-82-3](/img/structure/B2822902.png)
ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound with unique structural features. This compound's unique structure lends it to a variety of scientific research applications across diverse fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate can be synthesized through multi-step organic synthesis. The initial step involves the formation of the indole ring structure through cyclization reactions, typically under acidic conditions. Following this, acylation and thiazole formation steps are conducted under controlled temperature and pH conditions to achieve the final product.
Industrial Production Methods
In industrial settings, this compound is synthesized using scalable chemical processes. Continuous flow chemistry and automated synthesis platforms are often utilized to ensure consistent yield and purity. Reaction conditions such as solvent type, reaction time, and purification techniques are optimized for industrial-scale production.
化学反应分析
Types of Reactions
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate undergoes a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reaction with reducing agents such as sodium borohydride to yield reduced products.
Substitution: Nucleophilic substitution reactions where substituents on the indole ring can be replaced.
Common Reagents and Conditions
Reagents like thionyl chloride, sodium hydride, and palladium catalysts are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure desired products are obtained efficiently.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with various functional groups.
科学研究应用
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is used in various scientific research applications, such as:
Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, particularly in drug development for targeting specific pathways.
Industry: Used in material science for the development of novel polymers and in the pharmaceutical industry for the synthesis of new drug candidates.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. The indole ring structure is known for its bioactivity, contributing to the compound's ability to affect cellular processes. Detailed mechanistic studies reveal that it can interfere with signal transduction pathways and metabolic processes.
相似化合物的比较
Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate can be compared to other compounds with indole and thiazole moieties, such as:
Indole-3-acetic acid: A simpler indole derivative with applications in plant biology.
Thiazolyl blue tetrazolium bromide: A thiazole compound used in cell viability assays.
What makes this compound unique is its combined structural elements, leading to diverse applications and biological activities not commonly seen in simpler analogs.
That's a lot of knowledge packed in here. Got anything else you want to dive into?
属性
IUPAC Name |
ethyl 2-[2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-19(25)10-13-12-27-20(21-13)22-18(24)11-23-16-8-4-3-6-14(16)15-7-5-9-17(15)23/h3-4,6,8,12H,2,5,7,9-11H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKIHUJXHAZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2822819.png)
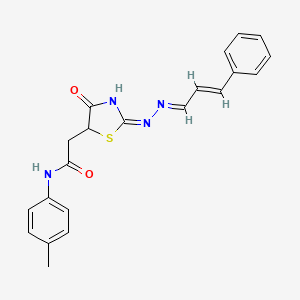
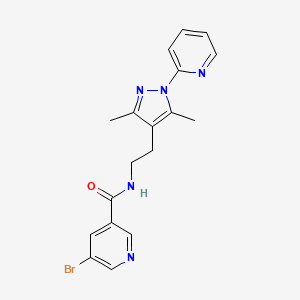
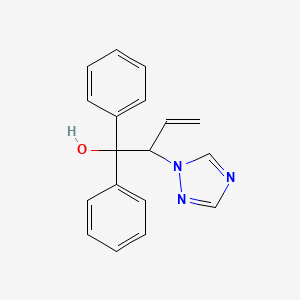
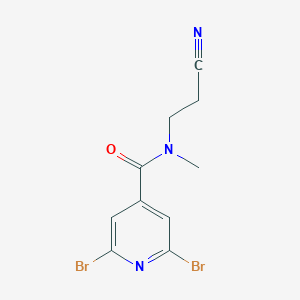
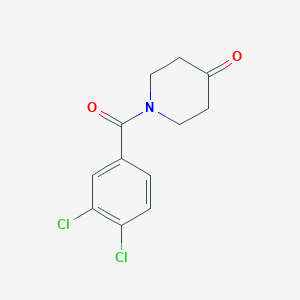
![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)
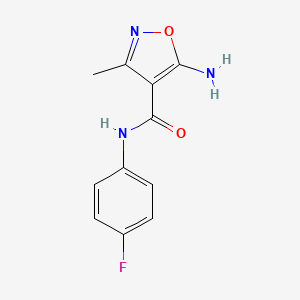
![1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B2822836.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)
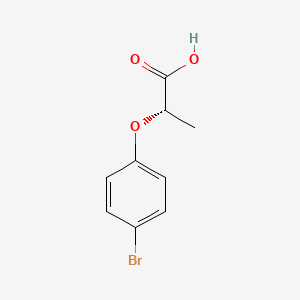

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)
